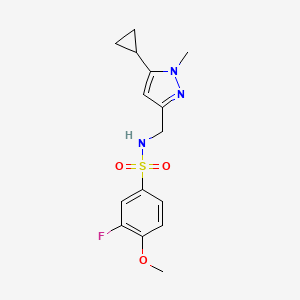

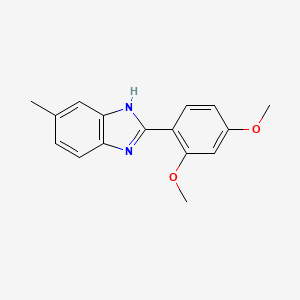

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide, also known as BPP-3, is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. BPP-3 belongs to the class of piperidine-based compounds and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.

科学的研究の応用

Metabolism and Disposition in Humans

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide is closely related to SB-649868, which is an orexin 1 and 2 receptor antagonist studied for insomnia treatment. A study by Renzulli et al. (2011) investigated the disposition of [14C]SB-649868 in humans. It was found that the elimination of drug-related material was almost complete over a 9-day period, occurring principally via feces, while urinary excretion was minimal. This study provided important insights into the metabolism and disposition of this compound in humans, indicating the significance of the benzofuran component in drug excretion and metabolism processes (Renzulli et al., 2011).

Aromatase Inhibition and Cancer Treatment

Hartmann and Batzl (1986) researched the use of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. Their study showed that these compounds had stronger inhibition of human placental aromatase compared to aminoglutethimide, a drug used for hormone-dependent breast cancer treatment. This research highlights the potential of piperidine derivatives in the treatment of hormone-dependent cancers, demonstrating the importance of such compounds in medical research (Hartmann & Batzl, 1986).

Phospholipase A2 Inhibition and Cardiovascular Health

Oinuma et al. (1991) studied the synthesis and evaluation of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors, which included N-(phenylalkyl)piperidine derivatives. These compounds showed potent inhibition of arachidonic acid liberation and significantly reduced myocardial infarction size in rats. This research underscores the potential of piperidine derivatives in cardiovascular health, particularly in the context of heart diseases and myocardial protection (Oinuma et al., 1991).

Sigma Receptor Binding

Maier and Wünsch (2002) synthesized and evaluated spiro[[2]benzopyran-1,4'-piperidines] and spiro[[2]benzofuran-1,4'-piperidines] for their binding properties to sigma(1) and sigma(2) receptors. Their study revealed that compounds with a cyano group in the spirocycle showed high sigma(1) receptor affinity and selectivity, indicating potential applications in neurological research and drug development (Maier & Wünsch, 2002).

特性

IUPAC Name |

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O3S/c27-23(12-15-30-20-7-2-1-3-8-20)25-17-18-10-13-26(14-11-18)24(28)22-16-19-6-4-5-9-21(19)29-22/h1-9,16,18H,10-15,17H2,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJYYLRLUCIOFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)CCSC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)

![4,7-Dimethyl-2-(3-phenylpropyl)-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2398348.png)

![N-benzyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2398349.png)

![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-Phenyl-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethan-1-one](/img/structure/B2398353.png)

![N-(3-chloro-4-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2398357.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2398362.png)

![methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate](/img/structure/B2398365.png)

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2398369.png)